
RO4987655
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ro-4987655 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Ro-4987655 ejerce sus efectos inhibiendo selectivamente MEK1 y MEK2, que son componentes clave de la vía de señalización MAPK/ERK. Esta vía está involucrada en la regulación del crecimiento, la diferenciación y la supervivencia celular. Al inhibir MEK1 y MEK2, Ro-4987655 evita la activación de las moléculas de señalización aguas abajo, lo que lleva a la supresión del crecimiento y la proliferación de las células tumorales .
Análisis Bioquímico
Biochemical Properties
RO4987655 plays a significant role in biochemical reactions by inhibiting MEK . MEK is a part of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . By inhibiting MEK, this compound can potentially disrupt this pathway and affect the growth and differentiation of cells .
Cellular Effects
In terms of cellular effects, this compound has been observed to have antitumor activity in patients with advanced solid tumors . It has been shown to reduce ERK phosphorylation among all cohorts . The effects of this compound can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting MEK . This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and differentiation . The exact nature of these changes can depend on a variety of factors, including the type of cell and the specific cellular processes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been found that the inhibitory effects of this compound on pERK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a phase I study, it was found that the maximum tolerated dose (MTD) of this compound was 8 mg/day . At this dosage, this compound was found to be well-tolerated and showed a favorable pharmacokinetic/pharmacodynamic profile .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway . By inhibiting MEK, it can potentially disrupt this pathway and affect the metabolism of cells .
Métodos De Preparación
Ro-4987655 se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condicionesEl producto final se obtiene mediante procesos de purificación y cristalización .
Los métodos de producción industrial para Ro-4987655 implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente como un sólido cristalino y se puede almacenar a -20°C para una estabilidad a largo plazo .
Análisis De Reacciones Químicas
Ro-4987655 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Ro-4987655 se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir para formar diferentes productos reducidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Ro-4987655 es único en su alta selectividad y potencia para MEK1 y MEK2 en comparación con otros inhibidores de MEK. Compuestos similares incluyen:
PD-0325901: Otro inhibidor de MEK con aplicaciones similares en terapia contra el cáncer.
Trametinib: Un inhibidor de MEK que se utiliza en el tratamiento del melanoma.
Cobimetinib: Un inhibidor de MEK que se utiliza en combinación con otras terapias para el tratamiento de ciertos tipos de cáncer.
Ro-4987655 destaca por su alta selectividad y biodisponibilidad oral, lo que lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas
Actividad Biológica
RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.
Pharmacokinetics
- Administration : this compound is administered orally.
- Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
- Half-Life : Approximately 4 hours.
- Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through various biomarkers:
- pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
- Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.
Phase I Dose-Escalation Study
A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:
- Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
- Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.
Phase I Expansion Study
This study focused on specific populations with BRAF and KRAS mutations:
- Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
- Response Rates :
- BRAF-mutated melanoma: 24% achieved partial response.
- KRAS-mutant NSCLC: 11% achieved partial response.
- No responses were seen in KRAS-mutant colorectal cancer.
Efficacy Assessment
Sequential tumor sampling revealed:
- ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
- Ki-67 Expression : Variability in modulation among different tumor types.
Data Table Summary
Study Type | Population | MTD (mg) | Clinical Benefit (%) | Common AEs |
---|---|---|---|---|
Phase I Dose-Escalation | Advanced solid tumors | 8.5 | 21.1 | Rash, GI disorders |
Phase I Expansion | BRAF/KRAS mutated cancers | 8.5 | Varies by cohort | Rash, acneiform dermatitis |
Propiedades
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
Record name | RO-4987655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4987655 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-4987655 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro4987655?
A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].
Q2: What are the downstream consequences of this compound-mediated MEK inhibition?
A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].
Q3: What is the pharmacokinetic profile of this compound?
A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].
Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.
Q5: What is the evidence of this compound's anti-tumor activity?
A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].
Q6: Are there any known resistance mechanisms to this compound?
A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.
Q7: Are there any identified biomarkers for predicting response to this compound?
A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.
Q8: What is the safety profile of this compound?
A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.